molecular formula C15H15F3N2O B3162899 N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine CAS No. 882672-31-3

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine

Cat. No. B3162899
CAS RN: 882672-31-3
M. Wt: 296.29 g/mol
InChI Key: LLBGPSCSZOWNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine” is a chemical compound with the molecular formula C15H15F3N2O and a molecular weight of 296.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group attached to a phenol group, which is further connected to a phenyl group through an ether linkage. This phenyl group is substituted with a dimethylamine group .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with your compound, are widely used in the agrochemical industry . They are used to protect crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethyl groups are also found in many pharmaceutical compounds . For example, Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

Veterinary Applications

Several trifluoromethyl derivatives are used in the veterinary industry . Five pharmaceutical and two veterinary products containing the trifluoromethyl moiety have been granted market approval .

Intermediate in Chemical Synthesis

Trifluoromethyl groups are often used as intermediates in chemical synthesis . They are used in the synthesis of various organic compounds, including those used in agrochemicals and pharmaceuticals .

Functional Materials

Trifluoromethyl groups play an increasingly important role in the development of functional materials . The unique physicochemical properties of the fluorine atom contribute to the unique characteristics of these materials .

Radical Trifluoromethylation

The trifluoromethyl group plays an important role in radical trifluoromethylation, a process used in the synthesis of various organic compounds .

Future Directions

The future directions for this compound would depend on the specific research or industrial context in which it is used. Given its use in proteomics research , it could potentially be involved in the development of new techniques or tools in this field.

properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)11-4-3-5-12(9-11)21-14-7-6-10(8-13(14)19)15(16,17)18/h3-9H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBGPSCSZOWNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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